![molecular formula C7H6BF3O4 B1442285 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid CAS No. 1309768-22-6](/img/structure/B1442285.png)
2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid
Overview
Description
2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid is a chemical compound with the molecular formula C7H6BF3O3 . It is a solid substance and has a molecular weight of 205.93 .
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid consists of a phenyl ring substituted with a hydroxy group, a trifluoromethoxy group, and a boronic acid group . The InChI key of the compound is GYGNUMOLFBSVCL-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid are not available, boronic acids are known to participate in various types of reactions. They are commonly used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid is a solid substance . It has a molecular weight of 205.93 . The compound’s InChI key is GYGNUMOLFBSVCL-UHFFFAOYSA-N .Scientific Research Applications
Antibacterial Activity
The compound has been studied for its antibacterial properties . Docking studies have shown possible interactions of the compound with LeuRS of Escherichia coli . The antibacterial potency of the studied boronic acids in vitro were evaluated against Escherichia coli and Bacillus cereus .
Synthesis of Biologically Active Molecules
The compound is used as a reactant in the synthesis of biologically active molecules .
Lactate Dehydrogenase Inhibitors
It is involved in the synthesis of lactate dehydrogenase inhibitors, which are used against cancer cell proliferation .
Nitro-phenoxybenzoic Acid Derivatives
PA-824 Analogs
It is used in the synthesis of PA-824 analogs, which are used as antituberculosis drugs .
Modulators of Survival Motor Neuron Protein
The compound is used in the synthesis of modulators of survival motor neuron protein .
properties
IUPAC Name |
[2-hydroxy-4-(trifluoromethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O4/c9-7(10,11)15-4-1-2-5(8(13)14)6(12)3-4/h1-3,12-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCNMAAZFRLTGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC(F)(F)F)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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